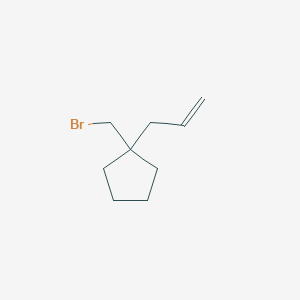

1-(Bromomethyl)-1-(prop-2-EN-1-YL)cyclopentane

Description

Properties

IUPAC Name |

1-(bromomethyl)-1-prop-2-enylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c1-2-5-9(8-10)6-3-4-7-9/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYBYXKJBKFOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Bromomethyl)-1-(prop-2-EN-1-YL)cyclopentane is an organic compound characterized by its unique structure, which includes a bromomethyl group attached to a cyclopentane ring and a prop-2-en-1-yl substituent. Its molecular formula is CHBr, with a molecular weight of approximately 203.123 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities.

The biological activity of 1-(Bromomethyl)-1-(prop-2-EN-1-YL)cyclopentane is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom serves as a leaving group in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. This compound may influence biochemical pathways, potentially affecting metabolic processes.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

| Study Focus | Key Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential inhibition of metabolic enzymes, with IC values indicating effective concentrations for inhibition. |

| Antimicrobial Activity | Exhibited antimicrobial properties against various bacterial strains, suggesting utility in antibiotic development. |

| Cellular Interactions | Enhanced cellular uptake in vitro indicates potential for improved drug formulation strategies. |

Case Studies

- Enzyme Interaction Studies : Preliminary investigations suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic processes, which could lead to applications in treating metabolic disorders.

- Antimicrobial Properties : Certain derivatives have shown promise in exhibiting antimicrobial activity, making them candidates for further exploration in the development of new antibiotics.

- Cellular Interaction Studies : Research into how this compound interacts with cellular membranes reveals potential implications for drug delivery systems, particularly in enhancing permeability across lipid bilayers.

Synthesis and Chemical Reactions

The synthesis of 1-(Bromomethyl)-1-(prop-2-EN-1-YL)cyclopentane can be achieved through various methods, including nucleophilic substitution reactions involving the bromomethyl group. The compound can undergo:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amines.

- Elimination Reactions : Under basic conditions, it can undergo elimination to form alkenes.

- Oxidation Reactions : Potential oxidation to form alcohols or carboxylic acids.

Comparative Analysis with Similar Compounds

To provide a clearer understanding of its uniqueness and potential applications, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane | CHCl | Chlorine instead of bromine; different reactivity profile. |

| 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane | CHCl | Bicyclic structure; different steric hindrance effects. |

| 1-(Chloromethyl)-1-propylcyclopentane | CHCl | Propyl group instead of prop-2-en-1-yl; altered chemical properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentane, and how can competing pathways be minimized?

- Methodology : The compound can be synthesized via alkylation of cyclopentane derivatives using allyl bromide and subsequent bromination. To minimize competing pathways (e.g., elimination or polymerization of the propenyl group), use low-temperature conditions (<0°C) and inert atmospheres (N₂/Ar). Catalysts like Lewis acids (e.g., AlCl₃) may enhance regioselectivity . Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm product purity and detect byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : ¹H NMR (δ ~4.5–5.5 ppm for propenyl protons; δ ~3.5 ppm for bromomethyl protons) and ¹³C NMR (C-Br signal at ~30–40 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M]⁺) and fragmentation patterns.

- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) to predict bond angles, charge distribution, and reactive sites .

- Reference experimental data from structurally similar brominated cyclopropanes (e.g., 2-Bromo-1,1-dimethylcyclopropane) for benchmarking .

Q. What are the stability considerations for storage and handling of this compound?

- Methodology : Store in amber vials under inert gas (argon) at –20°C to prevent photodegradation and hydrolysis of the C-Br bond. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Decomposition products may include cyclopentene derivatives via elimination .

Advanced Research Questions

Q. How does the propenyl group influence reaction outcomes in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The propenyl group may participate in undesired side reactions (e.g., Heck coupling) during cross-coupling. To suppress this:

- Use Pd catalysts with bulky ligands (e.g., SPhos) to sterically hinder β-hydrogen elimination.

- Optimize solvent polarity (e.g., DMF/H₂O mixtures) and base strength (K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

- Methodology : Discrepancies often arise from solvent effects or trace moisture. Systematic studies should:

- Test polar aprotic solvents (DMF, THF) vs. non-polar solvents (toluene).

- Use Karl Fischer titration to quantify water content in reagents.

- Monitor reaction progress via in-situ IR (C-Br stretch at ~550 cm⁻¹) .

Q. How can enantioselective synthesis of chiral derivatives be achieved using this compound?

- Methodology : Introduce chirality via asymmetric catalysis (e.g., chiral Pd complexes for allylic alkylation). Analyze enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents. Compare results to stereoisomeric dibromocyclopentanes (e.g., (1R,2R)-1,2-Dibromocyclopentane) .

Q. What computational approaches predict the compound’s reactivity in radical-mediated reactions?

- Methodology : Use QM/MM simulations (e.g., CP2K) to model homolytic C-Br bond cleavage and radical stability. Validate predictions with experimental EPR spectroscopy to detect radical intermediates .

Data Contradiction Analysis

- Example : Conflicting reports on the dominance of substitution vs. elimination pathways.

- Resolution : Varying temperatures and bases (e.g., DBU vs. NaH) significantly alter pathways. At high temperatures (>50°C), elimination to cyclopentene derivatives dominates, while low temperatures favor SN2 substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.